Stryker's reagent
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
33636-93-0 |
|---|---|
Molecular Formula |
C108H102Cu6P6 |
Molecular Weight |
1967.1 g/mol |
IUPAC Name |
copper;molecular hydrogen;triphenylphosphane |
InChI |
InChI=1S/6C18H15P.6Cu.6H2/c6*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;;;;;;/h6*1-15H;;;;;;;6*1H |
InChI Key |
WQZQHZQBCUTTEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu] |
Canonical SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu] |
Other CAS No. |
33636-93-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Structural Elucidation and Mechanistic Characterization
Hexameric Cluster Architecture: [(PPh₃)CuH]₆
The core of Stryker's reagent is a fascinating hexameric cluster of copper atoms, each coordinated to a triphenylphosphine (B44618) ligand. researchgate.net This arrangement gives rise to a stable, yet reactive, species widely employed in modern chemistry.
Copper Core Arrangement and Coordination Environment
The six copper atoms in this compound form a distorted octahedral cluster. researchgate.netresearchgate.net Each copper atom is coordinated to one triphenylphosphine (PPh₃) ligand, with the bulky phosphine (B1218219) groups situated on the exterior of the copper core. researchgate.net This coordination environment results in a structure with two distinct types of copper-copper distances: shorter and longer edges of the octahedron. researchgate.net Specifically, the copper core has six short and six long Cu-Cu edges, which in turn create six small and two large faces on the octahedron. acs.org
Hydride Ligand Bridging Modes: Revisions and Ongoing Debates
The precise location of the six hydride ligands within the copper cluster has been a subject of considerable scientific debate and has undergone significant revision over the years.
Initial structural models, based on early X-ray diffraction studies, proposed that the hydride ligands capped six of the eight faces of the copper octahedron in a triply bridging (μ₃-H) fashion. wikipedia.orgresearchgate.netresearchgate.net A neutron diffraction study on a related p-tolylphosphine derivative, [HCuP(p-tolyl)₃]₆, also initially supported the face-bridging model, suggesting the hydrides were located over the small triangular faces of the copper octahedron. sci-hub.st
More recent and detailed investigations, employing a combination of advanced techniques, have led to a revised understanding of the hydride positions. A significant 2014 study, which combined neutron diffraction, inelastic neutron scattering (INS) spectroscopy, and ab initio calculations, provided strong evidence that the hydrides are best described as edge-bridging rather than face-bridging. acs.orgnih.govacs.org This contemporary model indicates that the hydrides bridge the shorter edges of the distorted copper octahedron. researchgate.net The neutron diffraction data revealed two distinct Cu-H distances, which is consistent with an edge-bridging (μ₂-H) mode, as opposed to the more symmetrical arrangement expected for a face-capping hydride. acs.org
| Parameter | Value | Technique |
| Cu-H distances (p-tolyl derivative) | 1.72 Å, 1.73 Å, 1.99 Å | Neutron Diffraction |
| Cu-H distances (PPh₃ derivative) | 1.67 Å, 1.92 Å (±0.06 Å) | Inelastic Neutron Scattering |
| Average Cu-H distance (p-tolyl derivative) | 1.76 Å | Neutron Diffraction |
| Average Cu-H distance (PPh₃ derivative) | 1.75 Å | Inelastic Neutron Scattering |
| Average Cu-D distance (deuterated PPh₃) | 1.80 Å | Inelastic Neutron Scattering |
| This table presents key bond distances determined for this compound and its p-tolyl derivative, highlighting the data that supports the edge-bridging model of the hydride ligands. acs.org |
Recent research has indicated that the solvent from which this compound is crystallized can influence the precise positioning of the hydride ligands. A study utilizing microcrystal electron diffraction (microED) on different solvatomorphs of this compound has provided intriguing results. researchgate.netnih.gov For a tetrahydrofuran (B95107) (THF) solvate, the structural analysis supported the edge-bridging hydride model, consistent with previous findings. researchgate.netresearcher.life However, for a newly discovered benzene (B151609) solvate, the analysis suggested a mixed-mode of both edge- and face-bridging hydrides. researchgate.netresearcher.liferesearchgate.net This highlights the subtle interplay between the crystal packing forces and the electronic preferences of the copper hydride core.
Contemporary Models (e.g., Edge Bridging)
Advanced Spectroscopic and Diffraction Techniques for Characterization
A variety of sophisticated analytical techniques have been indispensable in unraveling the complex structure of this compound.
Neutron Diffraction: This technique is particularly powerful for locating hydrogen atoms (or their isotope, deuterium) because neutrons are scattered effectively by atomic nuclei. acs.org Neutron diffraction studies on this compound and its derivatives have been pivotal in revising the hydride positions from face-bridging to edge-bridging. researchgate.netacs.orgsci-hub.stkaust.edu.sa
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key tool for characterizing this compound in solution. The hydride protons exhibit a characteristic signal in the ¹H NMR spectrum. acs.org For instance, in a deuterated benzene (C₆D₆) solution, the Cu-H proton signal appears around 3.51 ppm. acs.org ³¹P NMR is also used to confirm the integrity of the phosphine ligands.
Vibrational Spectroscopy (Infrared and Inelastic Neutron Scattering): While initial attempts to detect the Cu-H vibrational modes by infrared (IR) spectroscopy were challenging, the combination of IR and Inelastic Neutron Scattering (INS) has successfully identified the spectral features associated with Cu-H stretching and bending modes. researchgate.netacs.org INS is particularly sensitive to the vibrations of hydrogen atoms. acs.org
Microcrystal Electron Diffraction (MicroED): This emerging technique has shown promise for studying the structures of microcrystalline materials. researchgate.netnih.gov Due to the increased sensitivity of electrons towards hydrogen atoms compared to X-rays, microED offers a valuable tool for investigating the precise location of hydrides in metal hydride clusters, as demonstrated by the recent studies on different solvatomorphs of this compound. researchgate.netresearcher.life
Computational Methods: Ab initio calculations and Density Functional Theory (DFT) have been used to support and interpret experimental findings. researchgate.netacs.org These computational models help to compare the energies of different possible structures and provide theoretical validation for the experimentally observed edge-bridging hydride model. acs.org
Vibrational Spectroscopy (Infrared, Inelastic Neutron Scattering)
Vibrational spectroscopy provides valuable insights into the bonding environment of the hydride ligands. A combination of infrared (IR) spectroscopy and inelastic neutron scattering (INS) has been employed to identify the vibrational modes associated with the Cu-H bonds. acs.orgnih.gov While IR spectroscopy is a convenient tool for monitoring reactions, the signals from the Cu-H vibrations are often weak and can be obscured by the dominant vibrations of the triphenylphosphine ligands. acs.orgd-nb.info
INS spectroscopy, which is particularly sensitive to hydrogen, has been instrumental in locating the modes associated with the hydrides. acs.orgnih.gov However, the interpretation of INS spectra is complex due to the large number of atoms in the molecule, with the phosphine ligand signals dominating the spectrum. acs.org To overcome this, computational studies are often used in conjunction with experimental data to accurately assign the observed vibrational frequencies to specific Cu-H stretching and bending modes. acs.orgacs.org This combined approach has provided reliable assignments for the active elements of this compound. acs.org
Neutron Diffraction Studies of Hydride Location
Neutron diffraction is a powerful technique for accurately determining the positions of hydrogen atoms in crystal structures, a task that is challenging for X-ray diffraction due to hydrogen's low electron density. researchgate.netosti.gov Early structural studies of this compound and its analogs using X-ray diffraction were unable to definitively locate the hydride ligands, leading to proposals of both face-bridging and edge-bridging arrangements. researchgate.net
A pivotal neutron diffraction study on a derivative of this compound provided direct evidence for the location of the hydrides. acs.org The results demonstrated that the hydrides are best described as bridging the edges of the copper octahedron rather than capping its faces. acs.orgnih.govacs.org This finding was a significant revision to the previously proposed structure. wikipedia.org The neutron diffraction data revealed a distorted octahedral core of copper atoms with six shorter and six longer Cu-Cu distances. acs.org The hydrides were found to bridge the longer Cu-Cu edges. researchgate.net
| Technique | Key Finding on Hydride Location | Supporting Evidence |
| Neutron Diffraction | Edge-bridging | Direct observation of hydride positions acs.orgnih.govacs.org |
| X-ray Diffraction | Ambiguous | Inability to locate hydrides definitively researchgate.net |
Hard X-Ray Spectroscopy (HERFD-XANES, VtC-XES) for Electronic and Geometric Properties
Advanced synchrotron-based hard X-ray spectroscopy techniques, such as High-Energy Resolution Fluorescence Detected X-ray Absorption Near-Edge Structure (HERFD-XANES) and Valence-to-Core X-ray Emission Spectroscopy (VtC-XES), have been utilized to probe the electronic and geometric properties of this compound. d-nb.inforesearcher.lifeuni-paderborn.de
HERFD-XANES analysis has shown that the coordination geometry around the copper atoms strongly influences the spectra, offering indirect information about the hydride coordination. d-nb.inforesearcher.lifeuni-paderborn.de In contrast, VtC-XES has proven to be a more direct probe for the presence of hydride ligands. d-nb.inforesearcher.lifeuni-paderborn.de A distinct signal around 8975 eV in the VtC-XES spectrum serves as a diagnostic feature for identifying hydride ligands in copper complexes. d-nb.inforesearcher.lifenih.gov Theoretical calculations have supported these experimental findings, confirming that VtC-XES can be a powerful tool for the characterization of copper hydrides. d-nb.info
| Spectroscopic Technique | Information Gained |
| HERFD-XANES | Indirect details on hydride coordination based on coordination geometry effects on the spectra. d-nb.inforesearcher.lifeuni-paderborn.de |
| VtC-XES | Direct detection of hydride ligands via a characteristic signal around 8975 eV. d-nb.inforesearcher.lifenih.gov |
Computational and Theoretical Chemistry Approaches
Computational chemistry has played a crucial role in complementing experimental data and providing a deeper understanding of the structure, stability, and electronic nature of this compound.
Density Functional Theory (DFT) Investigations of Structure and Stability
Density Functional Theory (DFT) calculations have been extensively used to investigate the structure and stability of this compound. nih.govresearchgate.net These theoretical studies have consistently supported the experimental findings from neutron diffraction, indicating that the edge-bridging arrangement of the hydride ligands is the most stable configuration. researchgate.net DFT calculations have been able to reproduce the distorted octahedral copper core with two distinct sets of Cu-Cu distances. researchgate.net Furthermore, periodic DFT calculations have been instrumental in assigning the vibrational modes observed in IR and INS spectra. acs.org
Quantum Crystallography (QCr) and Hirshfeld Atom Refinement (HAR) for Hydrogen Atom Positioning
The precise positioning of hydrogen atoms remains a significant challenge in structural chemistry. researchgate.net Quantum crystallography (QCr) approaches, such as Hirshfeld Atom Refinement (HAR), have emerged as powerful tools to improve the accuracy of hydrogen atom positions determined from diffraction data. researchgate.netnih.govresearchgate.net
A recent study utilized microcrystal electron diffraction (microED), which has enhanced sensitivity to hydrogen atoms compared to X-ray diffraction, in combination with HAR to investigate the structure of this compound. researchgate.netnih.gov This approach not only confirmed the edge-bridging nature of the hydrides in a known solvate form but also led to the discovery of a new benzene solvate. researchgate.netnih.govresearchgate.net Interestingly, the analysis of this new solvatomorph suggests a mixed-bridging mode, with both edge- and face-bridging hydrides present. researchgate.netnih.gov This highlights the potential for different structural motifs to exist depending on the crystallization conditions. The HAR method provides a more reliable determination of hydrogen atom positions, which is crucial for understanding the reactivity of metal hydrides. researchgate.netx-mol.net
| Computational Method | Key Contribution |
| Density Functional Theory (DFT) | Corroborated the edge-bridging hydride structure and aided in vibrational mode assignment. acs.orgnih.govresearchgate.net |
| Quantum Crystallography (QCr) / Hirshfeld Atom Refinement (HAR) | Improved the accuracy of hydrogen atom positioning and revealed a new solvatomorph with mixed bridging modes. researchgate.netnih.govresearchgate.net |
Synthetic Methodologies for Stryker S Reagent and Analogues
Initial Preparative Routes from Copper(I) Precursors
The first reported synthesis of Stryker's reagent, also known as the Osborn complex, was detailed in 1971. wikipedia.org This foundational method involves the reduction of a copper(I) precursor in the presence of triphenylphosphine (B44618). The most cited original procedure utilizes a tetranuclear copper(I) chloride complex ligated with triphenylphosphine, [PPh₃CuCl]₄, as the starting material. wikipedia.org
The reduction is typically carried out using a hydride donor, with sodium trimethoxyborohydride being a common choice. wikipedia.org The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the air-sensitive copper hydride species. Upon addition of the hydride source to the DMF solution of the copper(I) complex, this compound precipitates as a brick-red solid, often as a DMF complex, [HCu(PPh₃)]₆•DMF. wikipedia.org This solid can be isolated and stored under inert conditions for extended periods, retaining its reactivity. wikipedia.org The structure of the resulting compound is an octahedral cluster of copper atoms stabilized by triphenylphosphine ligands and bridging hydride ions. wikipedia.org
Table 1: Original Synthesis Protocol for this compound
| Starting Material | Hydride Source | Solvent | Key Features |
| [PPh₃CuCl]₄ | Sodium trimethoxyborohydride | DMF | Reaction is conducted under an inert atmosphere; product precipitates from solution as a DMF complex. wikipedia.org |
Development of Improved and Expedient Synthesis Protocols
While the original method is robust, subsequent research has focused on developing more convenient and efficient synthetic routes. A significant advancement was the creation of "one-pot" procedures that simplify the process and avoid the isolation of intermediates. osti.gov One such improved protocol involves the direct synthesis of this compound from a copper(II) precursor, copper(II) acetate (B1210297) (Cu(OAc)₂), in a single step. researchgate.netresearchgate.netreddit.com This method utilizes an organosilane, such as diphenylsilane (B1312307) (Ph₂SiH₂), as the reducing agent in the presence of triphenylphosphine. researchgate.netreddit.com This approach is advantageous as it bypasses the need to prepare and purify specific copper(I) complexes beforehand. researchgate.netresearchgate.net
Another expedient method, developed by Chiu and colleagues, employs silanes as the reducing agent for a copper(I) source under homogeneous conditions. researchgate.netresearchgate.net This protocol significantly reduces the reaction time to as little as one to two hours and consistently provides high yields of the reagent. researchgate.netresearchgate.net The use of silanes is also amenable to the synthesis of the deuterated analogue, [DCu(PPh₃)]₆, by simply using a deuterated silane (B1218182) like Ph₂SiD₂. researchgate.netacs.org These improved methods offer greater practicality and efficiency for laboratory-scale preparation of the reagent. researchgate.net
Table 2: Comparison of Synthetic Protocols for this compound
| Protocol | Copper Source | Reducing Agent | Key Advantages |
| Original Method | [PPh₃CuCl]₄ | Sodium trimethoxyborohydride | Established and well-documented. wikipedia.org |
| Lee & Yun One-Pot | Cu(OAc)₂ | Organosilanes (e.g., Ph₂SiH₂) | Uses readily available Cu(II) salt; avoids intermediate preparation. researchgate.netresearchgate.net |
| Chiu Homogeneous | Copper(I) salt | Organosilanes (e.g., Ph₂SiH₂) | Fast reaction time (1-2 hours); high yields; homogeneous conditions. researchgate.netresearchgate.net |
In Situ Generation of Active Copper Hydride Species
A major development in the application of copper hydride chemistry has been the use of in situ generation techniques. gelest.com This strategy circumvents the need to prepare, isolate, and store the air-sensitive this compound. researchgate.net The active copper hydride catalyst is instead formed directly in the reaction vessel from stable and often inexpensive precursors. gelest.comresearchgate.net This approach has proven highly effective and is now common practice in catalytic reductions. gelest.com
Table 3: Common Systems for In Situ Generation of Copper Hydride
| Copper Precursor | Ligand | Hydride Source | Typical Application |
| CuCl / Cu(OAc)₂ | Triphenylphosphine (PPh₃) | Polymethylhydrosiloxane (B1170920) (PMHS) | Conjugate reduction of enones. researchgate.netacs.org |
| Cu(OAc)₂ | (S)-DTBM-SEGPHOS | Tetramethyldisiloxane (TMDS) | Asymmetric hydrosilylation of ketimines. organic-chemistry.org |
| CuCl | (R)-DTBM-SEGPHOS | Polymethylhydrosiloxane (PMHS) | Asymmetric hydrosilylation of ketones. organic-chemistry.org |
| Cu(OAc)₂•H₂O | 1,2-Bis(diphenylphosphino)benzene (B85067) (BDP) | Polymethylhydrosiloxane (PMHS) | Reduction of sterically hindered substrates. organic-chemistry.org |
Synthesis of Modified and Stabilized Stryker-Type Clusters
To enhance the reactivity, selectivity, and stability of copper hydride reagents, significant research has been devoted to the synthesis of modified Stryker-type clusters. gelest.com These modifications primarily involve altering the phosphine (B1218219) ligands or introducing entirely new classes of stabilizing ligands. gelest.comrsc.org
Replacing triphenylphosphine with other phosphine ligands can have a profound impact on the cluster's properties. rsc.org For instance, ligands with different electron-donating abilities, such as tricyclohexylphosphine (B42057) (TCP) and tri-n-octylphosphine (TOP), have been used to synthesize analogues like [(TCP)CuH]₆ and [(TOP)CuH]₆. rsc.org The more electron-donating TOP ligand was found to produce a copper hydride cluster with superior performance in hydrogenation and catalytic reduction reactions. rsc.org The use of bidentate bis-phosphine ligands, such as 1,2-bis(diphenylphosphino)benzene (BDP), has led to the development of a more reactive or "'hot'" version of this compound, capable of reducing substrates that are unreactive towards the original complex. organic-chemistry.orgcapes.gov.br
Beyond phosphines, other ligands have been employed to create novel and highly stable copper hydride clusters. rsc.orgjyu.fi N-heterocyclic carbenes (NHCs) have been successfully used to stabilize copper hydride nanoclusters, leading to species with enhanced thermal stability. jyu.fi Similarly, phosphor-1,1-dithiolato ligands have enabled the isolation of exceptionally air- and moisture-stable copper polyhydride clusters with a wide range of nuclearities, from Cu₇ to Cu₃₂. acs.org These stabilized clusters not only exhibit unique structural features but also open new avenues for catalysis and materials science. rsc.orgacs.org
Table 4: Examples of Modified and Stabilized Copper Hydride Clusters
| Cluster Type / Formula | Ligand(s) | Key Feature(s) |
| [(TOP)CuH]₆ | Tri-n-octylphosphine (TOP) | Enhanced reactivity due to strong electron-donating ligand. rsc.org |
| "(BDP)CuH" | 1,2-Bis(diphenylphosphino)benzene (BDP) | Highly reactive ("hot") version for challenging reductions; generated in situ. organic-chemistry.orgcapes.gov.br |
| Cu₃₁(RS)₂₅(NHC)₃H₆ | Bidentate N-heterocyclic carbene (NHC) and Thiolate (RS) | Ultrastable nanocluster with unprecedented structure. jyu.fi |
| [Cu₂₈H₁₅L₁₂]PF₆ | Organic ligand (L) | Air-stable cluster capable of storing fifteen hydride ions. lacc.edu |
| (RPNHP)₂Cu₄H₄ | NH-Centered Diphosphines (RPNHP) | Unprecedented tetrahedron copper core structure. ohiolink.edu |
Reaction Mechanisms and Catalytic Principles
Proposed Catalytic Cycles for Hydride-Mediated Transformations
While Stryker's reagent can be used stoichiometrically, its application in a catalytic capacity is more common and efficient. wikipedia.orgresearchgate.net This requires the presence of a co-reductant, typically a hydrosilane or molecular hydrogen, to regenerate the active copper hydride species in situ. wikipedia.orgacs.orgosti.gov
A generalized catalytic cycle for the conjugate reduction of an α,β-unsaturated ketone is depicted as follows:
Hydride Transfer: The active copper hydride species, often represented as a monomeric LCuH for simplicity (where L is a ligand like PPh₃), adds across the carbon-carbon double bond of the substrate in a syn-addition. scispace.com This migratory insertion step forms a key intermediate, a copper enolate. thieme-connect.demit.edu
Protonolysis/Metathesis: The copper enolate intermediate can then be protonated by a proton source (like an alcohol, if present) to yield the saturated ketone and a copper alkoxide. scispace.comnih.gov Alternatively, and more central to the catalytic cycle, the copper enolate undergoes σ-bond metathesis with the stoichiometric silane (B1218182) reductant. mit.edu This step yields a silyl (B83357) enol ether and regenerates the active copper hydride catalyst, thus closing the catalytic loop. mit.edu
In some protocols, the reaction of the copper intermediate with the silane regenerates the Cu-H species, allowing the catalytic process to continue. scispace.comthieme-connect.de The use of hydrosilanes makes the reduction process faster and homogeneous. msu.edu Similarly, catalytic reductions using molecular hydrogen (H₂) as the terminal reductant have been reported, where copper(I) enolate and alkoxide intermediates are proposed to activate H₂ heterolytically. osti.gov
Table 1: Overview of Proposed Catalytic Cycles
| Catalytic Step | Description | Key Species Involved | Stoichiometric Reagent |
|---|---|---|---|
| Activation | Generation of the active LCuH species from the hexameric cluster or a precursor. | [(PPh₃)CuH]₆, LCuH | None |
| Conjugate Addition | Addition of the Cu-H bond across the C=C bond of the substrate. | α,β-unsaturated carbonyl, LCuH | None |
| Intermediate Formation | Formation of a copper enolate. | Copper enolate | None |
| Catalyst Regeneration | Reaction of the copper enolate with a co-reductant to regenerate LCuH. | Copper enolate, Silyl enol ether, LCuH | Hydrosilane (e.g., PMHS, PhMe₂SiH) or H₂ |
Intermediates in the Catalytic Cycle
The catalytic transformations mediated by this compound proceed through well-defined, albeit often transient, intermediates that dictate the reaction's outcome.
The formation of a copper enolate is a cornerstone of the conjugate reduction mechanism for α,β-unsaturated carbonyl compounds. msu.educore.ac.uk Following the conjugate addition of the copper hydride to the electron-deficient alkene, a copper(I) enolate is generated. researchgate.netmit.edu This intermediate is crucial as its subsequent reaction perpetuates the catalytic cycle or allows for tandem reactions. researchgate.netpolyu.edu.hk For instance, the copper enolates formed can be trapped in subsequent intramolecular aldol (B89426) cyclizations, providing a pathway to complex cyclic β-hydroxyketones in a single pot. researchgate.net The reduction of alkynones can also proceed through a tandem conjugate reduction-intramolecular aldol reaction sequence involving a copper enolate intermediate. researchgate.net However, mechanistic studies on reductive Claisen rearrangements have indicated that the rearrangement may proceed through a silyl ketene (B1206846) acetal (B89532) formed from the copper enolate, rather than the copper enolate itself. polyu.edu.hk
Copper alkoxide species are another critical class of intermediates in these catalytic systems. researchgate.net They can be formed through several pathways. In the presence of an alcohol, protonation of a copper enolate intermediate can generate the final reduced product along with a copper alkoxide (LCu-OR). scispace.comnih.gov These alkoxides are also proposed as key intermediates in the catalytic cycle using H₂ as the reductant, where they react to cleave H₂ and regenerate the catalyst. osti.gov The basicity of copper alkoxide intermediates has been noted to sometimes cause undesired side reactions, such as the epimerization of α-stereocenters in ketones. acs.org In catalytic hydroamination reactions, a copper(I) alkoxide is often generated first, which then undergoes transmetalation with a hydrosilane to form the active CuH complex. nih.gov
Formation of Copper Enolates
Fundamental Hydride Transfer Pathways
The transfer of the hydride from the copper center to the substrate and the regeneration of the Cu-H bond are governed by fundamental organometallic principles. Two primary pathways are considered: sigma bond metathesis and electron transfer mechanisms.
Sigma bond metathesis is a key proposed mechanism for the regeneration of the active copper hydride catalyst, especially when silanes are used as the stoichiometric reductant. scispace.commit.edu This reaction involves the exchange of a sigma bond from the copper intermediate (e.g., a Cu-O bond in a copper alkoxide) with the Si-H sigma bond of the silane. scispace.comresearchgate.netcore.ac.uk It is a concerted process that proceeds through a four-centered, "kite-shaped" transition state. libretexts.orglibretexts.org A significant feature of this pathway is that it occurs without a formal change in the oxidation state of the metal center. libretexts.orglibretexts.orgilpi.com The highly negative entropy of activation observed in sigma bond metathesis reactions is indicative of such an ordered transition state. libretexts.orglibretexts.org This pathway provides a viable route for regenerating the Cu-H bond from copper enolates or alkoxides, allowing the catalytic cycle to continue. mit.educore.ac.uk
Table 2: Characteristics of Sigma Bond Metathesis Pathway
| Feature | Description | Implication for this compound Catalysis |
|---|---|---|
| Mechanism | Concerted, four-centered transition state. libretexts.orglibretexts.org | Allows for efficient regeneration of the Cu-H bond from Cu-O or Cu-C intermediates. |
| Oxidation State | No change in the metal's formal oxidation state. libretexts.orgilpi.com | Consistent with the Cu(I) state typically involved in these reactions. |
| Transition State | Ordered, "kite-shaped" geometry. libretexts.orglibretexts.org | Explains the high efficiency and selectivity of the catalyst regeneration step. |
| Driving Force | Formation of a strong Si-O or Si-C bond. core.ac.uk | Favors the reaction of copper alkoxides/enolates with hydrosilanes. |
Sigma Bond Metathesis
Regioselectivity and Stereoselectivity Control in Catalysis
This compound, with the chemical formula [(PPh₃)CuH]₆, is renowned for its high degree of selectivity in reduction reactions, particularly the conjugate reduction of α,β-unsaturated carbonyl compounds. wikipedia.org This selectivity is a cornerstone of its utility in modern organic synthesis.
Regioselectivity
The paramount feature of this compound is its exceptional regioselectivity for 1,4-conjugate addition to Michael acceptors like enones, enoates, and unsaturated aldehydes. wikipedia.org This means it preferentially delivers a hydride to the β-carbon of the carbon-carbon double bond, leaving the carbonyl group intact for subsequent reactions. This high regioselectivity allows for the predictable and selective saturation of α,β-unsaturated systems without affecting other potentially reactive functional groups within the same molecule, such as isolated alkenes, carbonyls, or halogens. The mechanism involves the transfer of a hydride ion from the copper cluster to the electron-deficient β-carbon of the substrate. This process is highly efficient and distinguishes this compound from other reducing agents that might yield mixtures of 1,2- and 1,4-reduction products. nih.gov
| Substrate Type | Product Type | Typical Yield (%) | Notes |
| α,β-Unsaturated Ketones | Saturated Ketones/Alcohols | 89-98 | Catalytic amounts are often sufficient. |
| α,β-Unsaturated Esters | Saturated Esters | High | Demonstrates high functional group tolerance. wikipedia.org |
| α,β-Unsaturated Aldehydes | Saturated Aldehydes | High | Selective 1,4-reduction is achieved. |
| Alkynones | β-Hydroxyenones | Good | Occurs via a tandem conjugate reduction-aldol reaction. |
| Nitroalkenes | β-Nitroalcohols | Modest to Good | Involves a tandem conjugate reduction-Henry reaction. |
Stereoselectivity
The control of stereochemistry is another critical aspect of catalysis with this compound and its derivatives. This includes both diastereoselectivity and enantioselectivity.
Diastereoselectivity: this compound has proven highly effective in tandem reactions where the initial conjugate reduction generates a copper enolate intermediate that can then participate in an intramolecular cyclization, such as an aldol reaction. researchgate.netnih.gov These one-pot tandem sequences often proceed with a high degree of diastereoselectivity, enabling the efficient construction of complex cyclic structures with defined relative stereochemistry. researchgate.netresearchgate.net The formation of five- and six-membered carbocycles as β-hydroxyketones occurs in good yields at low temperatures, often without subsequent dehydration. researchgate.netnih.govresearchgate.net
Enantioselectivity: While the parent triphenylphosphine-ligated this compound is achiral, significant research has focused on developing chiral versions to achieve asymmetric reductions. researchgate.net By replacing the achiral phosphine (B1218219) ligands with chiral ones, it is possible to create a chiral environment around the copper hydride core, leading to the preferential formation of one enantiomer over the other. researchgate.net The steric and electronic properties of these chiral ligands are crucial for achieving high levels of enantiomeric excess (ee). researchgate.net Lowering reaction temperatures can also enhance selectivity by favoring the kinetically controlled product.
| Chiral Ligand Type | Example Ligands | Reported Enantioselectivity | Reference |
| Chiral Bisphosphines | BINAP, (R,S)-JOSIPHOS, (R)-SEGPHOS | Up to 95% ee | researchgate.net |
| Bulky Bisphosphines | Xyl-BINAP, DTBM-SEGPHOS | High enantioselectivity | scispace.comrsc.org |
The control over both regio- and stereoselectivity is influenced by a combination of factors including the substrate's structure, the specific ligands on the copper cluster, and the reaction conditions, particularly temperature and solvent. nih.gov
Influence of Solvent Environment on Reaction Outcomes
The choice of solvent can have a profound impact on the rate and, in some cases, the selectivity of reactions catalyzed by this compound. nih.govacs.org The solvent's ability to coordinate with the catalyst, stabilize intermediates, and influence transition states plays a pivotal role in the reaction's progress. numberanalytics.comresearchgate.net
Effect on Reaction Rate
Research has consistently shown that the solvent choice significantly affects the reaction rate. nih.gov A key finding is that reactions performed in tetrahydrofuran (B95107) (THF) are, in most instances, faster than those conducted in toluene (B28343). nih.govacs.org Toluene is a common, non-polar solvent for these reactions, while THF is a more polar, coordinating solvent. acs.org
The prevailing hypothesis for this rate enhancement is the ability of THF, an oxygenated solvent, to coordinate with the copper hydride cluster. acs.org This coordination is thought to enhance the reagent's reactivity, possibly by facilitating the dissociation of the hexameric cluster into more reactive, lower-nuclearity species. acs.org This effect is particularly noticeable for less reactive substrates. acs.org For example, in the reduction of certain furanoheliangolides, switching the solvent from toluene to THF led to a considerable increase in reaction rates for non-oxygenated substrates. acs.org
Effect on Selectivity
While the solvent can accelerate the reaction, its effect on selectivity can be more nuanced.
Chemoselectivity: In many cases, the high chemoselectivity of this compound is maintained even when the solvent is changed from toluene to THF. acs.org For instance, in the reduction of natural furanoheliangolides, the presence of an allylic oxygen function in the substrate was found to increase the reaction rate and decrease the chemoselectivity of the reagent, a factor independent of the primary solvent choice. nih.govacs.org
Stereoselectivity: The influence on stereoselectivity is not always straightforward. While chemoselectivity often remains unaffected, there are documented instances where the increased reactivity in THF leads to a decrease in stereoselectivity. acs.org In one study, the reduction of a specific substrate in toluene proceeded with high stereoselectivity, but when the reaction was run in THF, the rate increased, and a nearly 1:1 mixture of stereoisomers was formed, indicating a loss of stereocontrol. acs.org Conversely, some strategies for optimizing enantioselectivity suggest that low-polarity solvents like toluene can enhance stereocontrol. This suggests a delicate balance between reaction rate and selectivity, where a more reactive system may be less discriminating between competing diastereomeric transition states.
Comparative Data on Solvent Effects
| Substrate Class | Solvent | Observation | Reference |
| General α,β-unsaturated systems | Toluene | Standard, effective solvent | acs.org |
| General α,β-unsaturated systems | THF | Generally faster reaction rates than in toluene | nih.govacs.org |
| 15-non-oxygenated furanoheliangolides | THF vs. Toluene | Considerable increase in reaction rate in THF | acs.org |
| 15-oxygenated furanoheliangolides | THF vs. Toluene | No significant change in reaction rate | acs.org |
| Specific non-natural substrate | THF vs. Toluene | Increased rate but lower stereoselectivity in THF | acs.org |
Ligand Design and Its Influence on Reactivity and Selectivity
Role of Phosphine (B1218219) Ligands in Stabilizing Copper Hydride Clusters
Stryker's reagent, with the chemical formula [(PPh₃)CuH]₆, is a hexameric cluster of copper hydride stabilized by triphenylphosphine (B44618) (PPh₃) ligands. wikipedia.orgontosight.ai The phosphine ligands play a crucial role in the stability and reactivity of this and other copper hydride clusters. rsc.orgresearchgate.net Well-defined copper hydride complexes are rarely monomeric and tend to aggregate. nsf.gov The use of phosphine ligands is a key strategy to prevent this aggregation and stabilize distinct cluster sizes. nsf.gov
The nature of the phosphine ligand, particularly its steric bulk, significantly influences the nuclearity (the number of copper atoms) of the resulting copper hydride cluster. nih.govacs.org For instance, using bidentate phosphine ligands with medium-sized phosphorus substituents (like isopropyl or cyclohexyl) can stabilize both hexanuclear (Cu₆) and tetranuclear (Cu₄) clusters. nsf.govnih.govacs.org However, employing a bulkier ligand often leads to the exclusive formation of smaller clusters, such as tetranuclear ones. nsf.govnih.govacs.org
The structure of these clusters is also dictated by the supporting ligands. In (ⁱPrPNHP)₃Cu₆H₆ and (CyPNHP)₃Cu₆H₆, a distorted octahedral Cu₆ core is observed, while (CyPNHP)₂Cu₄H₄ and (ᵗBuPNHP)₂Cu₄H₄ exhibit a tetrahedral Cu₄ unit. nih.govacs.org In these structures, the hydrides typically cap the faces of the copper polyhedra, and the phosphine ligands bridge the copper atoms. nih.govacs.org While these aggregations are maintained in solution, the hydride ligands are often fluxional. nsf.govnih.govacs.org
The reactivity of these copper hydride clusters in reduction reactions is inversely correlated with their thermal stability. nih.govacs.org Smaller, less stable clusters tend to be more reactive. nih.govacs.org For example, the reactivity of different clusters towards the reduction of N-methyl-2-pyrrolecarboxaldehyde was found to follow the order: (CyPNHP)₂Cu₄H₄ > (ⁱPrPNHP)₃Cu₆H₆, (CyPNHP)₃Cu₆H₆ ≫ (ᵗBuPNHP)₂Cu₄H₄. nih.govacs.org This highlights the delicate balance between ligand-imparted stability and the desired reactivity of the copper hydride species.
A 2014 study provided a revised structural understanding of this compound itself, suggesting that the hydride ligands are better described as edge-bridging rather than face-capping the octahedral copper core. wikipedia.orgacs.org This fundamental insight underscores the intricate structural details governed by the phosphine ligands.
Ligand Modification Strategies for Enhanced Catalytic Performance
Bidentate Achiral Bis-phosphine Ligands (e.g., BDP)
To address some of the limitations of the original this compound, such as its limited reactivity towards sterically hindered substrates and high cost, ligand modification strategies have been developed. acs.org One significant advancement involves the use of bidentate, achiral bis-phosphine ligands, with 1,2-bis(diphenylphosphino)benzene (B85067) (BDP) being a prime example. acs.orgorganic-chemistry.org The resulting in situ generated copper hydride species, denoted as "(BDP)CuH," exhibits significantly enhanced reactivity. acs.orgorganic-chemistry.org
This modified reagent smoothly effects conjugate reductions of a wide array of unsaturated substrates, including those that are generally unreactive towards the traditional this compound. acs.orgorganic-chemistry.org A key advantage of the (BDP)CuH system is the ability to use very high substrate-to-ligand ratios, often in the range of 1000:1 to 10,000:1, while still achieving high product yields. acs.orgorganic-chemistry.orgcapes.gov.br This makes the process more economical and atom-efficient. acs.org The bidentate nature of BDP is thought to form a more reactive 16-electron complex with copper hydride, as opposed to the monodentate triphenylphosphine in the original reagent. acs.org BDP was also found to be the most effective ligand for the conjugate reduction of α,β-unsaturated thioesters. rsc.orgrsc.org
| Ligand Type | Example Ligand | Key Features | Substrate-to-Ligand Ratio |
| Bidentate Achiral Bis-phosphine | 1,2-Bis(diphenylphosphino)benzene (BDP) | Enhanced reactivity, effective for hindered substrates, economical. | 1000:1 to 10,000:1 acs.orgorganic-chemistry.orgcapes.gov.br |
Highly Reactive "Hot" this compound Variants
The development of "(BDP)CuH" has been described as creating a "hot" this compound, signifying its heightened kinetic reactivity. acs.org This variant is capable of reducing sterically congested substrates, such as isophorone, where the original reagent shows little to no activity. organic-chemistry.org The in situ generation from inexpensive copper(II) acetate (B1210297), polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source, and the BDP ligand makes this system practical and scalable. organic-chemistry.org
Interestingly, while the original this compound can utilize hydrogen gas as a stoichiometric reductant, attempts to use H₂ with the (BDP)CuH system were unsuccessful. acs.org It is postulated that the bidentate coordination of BDP to the copper center prevents the insertion of hydrogen to form the active metal hydride, a step that is feasible with the monodentate triphenylphosphine ligands of the original reagent. acs.org
N-Heterocyclic Carbene (NHC) Ligands in Copper Hydride Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metals, and their application in copper hydride chemistry has led to significant advances. thieme-connect.comresearchgate.net NHC-copper(I) complexes have demonstrated outstanding catalytic activity in various transformations, including the reduction of carbonyl compounds. thieme-connect.com
A primary strategy to stabilize typically transient or unstable copper hydride species is the use of sterically demanding ligands. rsc.org Exceptionally bulky NHC ligands have been successful in preventing the aggregation of copper hydride complexes, even allowing for the isolation and characterization of rare monomeric Cu-H species. nsf.govacs.org The stability and reactivity of (NHC)CuH complexes are influenced by the steric and electronic properties of the NHC ligand. rsc.org For instance, modifying substituents on the N-aryl groups of the NHC ligand, even at positions remote from the copper center, can impact the dimer-monomer equilibrium of the copper hydride complex. rsc.org Bulky or electron-rich substituents tend to destabilize the dimeric form, leading to a higher concentration of the more reactive monomeric (NHC)CuH species and, consequently, faster rates of substrate insertion. rsc.org This demonstrates that remote functionalization of NHC ligands is a viable strategy for fine-tuning the catalytic performance of copper hydride systems. rsc.org
Chiral Ligand Architectures for Asymmetric Induction
Nonracemic Biphenyl (B1667301) Bis-phosphine Ligands
A major focus in the development of this compound has been the introduction of chirality to achieve asymmetric transformations. By replacing the achiral triphenylphosphine ligands with chiral, nonracemic phosphine ligands, catalytic systems for diastereo- and enantioselective reactions have been realized. acs.org
Among the most successful chiral ligands are those based on a biphenyl bis-phosphine scaffold, such as those in the BIPHEP and SEGPHOS series. researchgate.netacs.org When complexed with copper hydride, these ligands form extremely reactive catalysts capable of effecting highly enantioselective hydrosilylations of aromatic ketones at low temperatures (-50 to -78 °C). researchgate.netacs.org These reactions can proceed with excellent levels of enantiomeric excess (ee), often exceeding 90%. researchgate.net Furthermore, these catalytic systems are highly efficient, with documented substrate-to-ligand ratios surpassing 100,000:1. researchgate.net The development of these chiral ligand architectures has significantly expanded the utility of copper hydride catalysis into the realm of asymmetric synthesis, providing access to a wide range of enantioenriched alcohols and other chiral molecules. researchgate.netnih.gov
| Chiral Ligand Family | Key Application | Enantioselectivity (ee) |
| BIPHEP | Asymmetric hydrosilylation of aryl ketones | >90% researchgate.netacs.org |
| SEGPHOS | Asymmetric hydrosilylation of aryl ketones | >90% researchgate.netacs.org |
| (S,S)-Ph-BPE | Enantioselective semireduction of conjugated enynes | up to >99:1 er acs.org |
Josiphos and SEGPHOS Ligand Systems
The reactivity and enantioselectivity of copper hydride-catalyzed reactions are profoundly influenced by the choice of chiral phosphine ligands. Among the most successful and widely studied are the Josiphos and SEGPHOS families of ligands. These bidentate phosphine ligands form chiral copper hydride complexes that are highly effective in asymmetric reductions.
Josiphos ligands are a class of ferrocene-based diphosphines, such as (R)-1-[(S)-2-diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, noted for their effectiveness in achieving high enantioselectivity. nih.gov Copper hydride complexes formed with Josiphos ligands have been successfully employed in the asymmetric conjugate reduction of challenging substrates. For instance, they can effectively reduce β,β-diaryl-substituted α,β-unsaturated nitriles, where differentiation between two sterically similar aryl groups is required, achieving enantiomeric excesses (ee) of up to 97%. nih.govorganic-chemistry.org This methodology has proven valuable in the synthesis of pharmaceutical intermediates. organic-chemistry.org The combination of copper(II) acetate and a Josiphos ligand, with polymethylhydrosiloxane (PMHS) as the reducing agent, provides an efficient system for the enantioselective reduction of α,β-unsaturated nitriles. thieme-connect.de Furthermore, copper-Josiphos catalyst systems have been developed for the highly enantioselective reduction of β,β-disubstituted alkenylboron compounds, yielding β-chiral alkylboramides with excellent enantioselectivities (up to 99% ee). nih.gov
The SEGPHOS ligand system, a family of atropisomeric biaryl bisphosphine ligands, is also pivotal in copper hydride catalysis. Complexes of copper hydride with a nonracemic SEGPHOS ligand are capable of creating highly reactive species in situ, which are effective in the asymmetric hydrosilylation of conjugated cyclic enones with very high enantioselectivity. organic-chemistry.org Both Josiphos and SEGPHOS have been used to catalyze exceedingly efficient and highly enantioselective 1,4-reductions of α,β-disubstituted enoates and lactones using PMHS as the stoichiometric reductant. organic-chemistry.org
However, the performance of these ligands can be nuanced. Mechanistic studies have revealed that with the standard SEGPHOS ligand, a dimeric copper hydride can form, which has been observed as the dominant species in certain reactions and is not catalytically competent. nih.govberkeley.edu To overcome this, bulkier derivatives such as DTBM-SEGPHOS were developed. The use of the bulky DTBM-SEGPHOS ligand prevents the formation of these inactive dimeric CuH species, promoting reactions like the hydroboration of alkenes. nih.gov Computational and experimental studies have shown that the enhanced reactivity of catalysts based on bulky ligands like DTBM-SEGPHOS stems from stabilizing ligand-substrate dispersion interactions in the transition state. nih.gov
| Ligand System | Catalyst/Reagents | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Josiphos | CuH complexed with (R)-1-[(S)-2-diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine | β,β-diaryl-substituted α,β-unsaturated nitriles | Enantiomerically enriched 1,1-diarylalkyl units | Up to 97% | nih.gov |
| Josiphos | Cu(OAc)₂ / Josiphos / PMHS | α,β-unsaturated nitriles | β-chiral nitriles | Excellent | thieme-connect.de |
| Josiphos | Copper hydride / Josiphos / Hydrosilane | β,β-disubstituted alkenylboron compounds | β-chiral alkylboramides | Up to 99% | nih.gov |
| Josiphos | Copper / Josiphos / PMHS | 3-aryl-3-pyridylacrylonitriles | Enantioenriched 3,3-diarylpropionitriles | Up to 96% | organic-chemistry.org |
| SEGPHOS | CuH / nonracemic SEGPHOS | α,β-disubstituted enoates and lactones | 1,4-reduction products | Highly enantioselective | organic-chemistry.org |
| DTBM-SEGPHOS | CuH / DTBM-SEGPHOS | Heteroaromatic ketones | Chiral alcohols | Highly enantioselective | organic-chemistry.org |
| DTBM-SEGPHOS | CuCl / KOtBu / DTBM-SEGPHOS / HBpin | Vinylarenes and internal alkenes | Hydroboration products | Highly enantioselective | nih.govberkeley.edu |
Ligand Control over Nuclearity and Stability of Copper Hydrides
The structure of copper hydride complexes, particularly their nuclearity (the number of copper atoms in the cluster), is not always monomeric and is heavily dictated by the steric and electronic properties of the supporting ligands. nsf.gov While often represented by the simple empirical formula LCuH, phosphine-ligated copper hydrides rarely exist as monomers, with the hexameric this compound, [(PPh₃)CuH]₆, being the most famous example. nsf.gov Research has shown that modifying the phosphine ligand allows for precise control over the aggregation state of the resulting copper hydride cluster. nih.govacs.org
The steric bulk of the ligand is a key determinant of the cluster's size. nih.gov Studies using bidentate phosphine ligands of the type HN(CH₂CH₂PR₂)₂ demonstrate this principle effectively. nsf.govnih.govacs.org
Medium-sized substituents (R = isopropyl or cyclohexyl) on the phosphorus atoms stabilize both hexanuclear (Cu₆) and tetranuclear (Cu₄) clusters. The smaller tetranuclear clusters are identified as kinetic products that can aggregate over time to form the more stable hexanuclear species. nih.govacs.org
Bulky substituents (R = tert-butyl) lead exclusively to the formation of a tetranuclear cluster. The significant steric hindrance from the t-butyl groups prevents further aggregation to a hexameric state. nsf.govnih.govacs.org
Crystallographic studies have confirmed these structures, revealing a distorted octahedral Cu₆ core in hexanuclear clusters like (ⁱPrPNHP)₃Cu₆H₆ and a tetrahedral Cu₄ core in tetranuclear clusters such as (ᵗBuPNHP)₂Cu₄H₄. nih.govacs.org These clusters are furnished with face-capping hydrides and bridging phosphine ligands. nih.gov
The nuclearity of the copper hydride cluster has a direct impact on its stability and reactivity. A clear inverse correlation has been established: the clusters with lower nuclearity are typically less stable but more reactive. nih.govacs.org For example, when ranking the reactivity towards the reduction of N-methyl-2-pyrrolecarboxaldehyde, the tetranuclear cluster [(CyPNHP)₂Cu₄H₄] is more reactive than the hexanuclear clusters [(ⁱPrPNHP)₃Cu₆H₆] and [(CyPNHP)₃Cu₆H₆]. nih.gov The bulkiest, most stable tetranuclear cluster, [(ᵗBuPNHP)₂Cu₄H₄], is significantly less reactive. nih.govacs.org This relationship between ligand sterics, cluster nuclearity, stability, and reactivity is crucial for designing copper hydride systems tailored for specific synthetic applications.
| Ligand (HN(CH₂CH₂PR₂)₂) | Steric Bulk of 'R' Group | Resulting Cluster Nuclearity | Stability & Reactivity Profile | Reference |
| ⁱPrPNHP | Medium | Hexanuclear (Cu₆) and Tetranuclear (Cu₄) | Tetranuclear is kinetic product; less reactive than (CyPNHP)₂Cu₄H₄. | nih.govacs.org |
| CyPNHP | Medium | Hexanuclear (Cu₆) and Tetranuclear (Cu₄) | Tetranuclear cluster is the most reactive among these examples. | nih.govacs.org |
| ᵗBuPNHP | High | Tetranuclear (Cu₄) only | Most stable cluster; significantly less reactive. | nsf.govnih.govacs.org |
Applications in Advanced Organic Transformations
Chemoselective Conjugate Reduction of α,β-Unsaturated Systems
Stryker's reagent is renowned for its capacity to selectively reduce the carbon-carbon double bond of α,β-unsaturated carbonyl and related compounds, a transformation known as conjugate or 1,4-reduction. wikipedia.orgwenxuecity.comharvard.edu This reactivity provides a powerful tool for the synthesis of saturated carbonyl compounds from their unsaturated precursors. The reagent can be used in stoichiometric amounts or, more commonly, in catalytic amounts regenerated in situ by a stoichiometric hydride source like silanes or molecular hydrogen. wikipedia.orgwenxuecity.com
This compound effectively reduces a variety of α,β-unsaturated ketones (enones), esters (enoates), and lactones. thieme-connect.comresearchgate.net The reaction is highly regioselective, favoring 1,4-addition to afford the corresponding saturated ketones, esters, and lactones in high yields. wikipedia.orgresearchgate.net This method is compatible with a wide range of substrates, including those that may be challenging for other reducing agents. organic-chemistry.orgorganic-chemistry.org For instance, a modified version of this compound, "(BDP)CuH," generated in situ, has been shown to smoothly reduce substrates that are typically unreactive towards the traditional reagent. organic-chemistry.orgorganic-chemistry.org
Table 1: Conjugate Reduction of Enones, Enoates, and Lactones with this compound and its Analogs
| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Ketone | [(Ph₃P)CuH]₆ | Saturated Ketone | High | researchgate.net |
| α,β-Unsaturated Ester | [(Ph₃P)CuH]₆ | Saturated Ester | High | thieme-connect.com |
| α,β-Unsaturated Lactone | [(Ph₃P)CuH]₆ | Saturated Lactone | High | thieme-connect.com |
| Isophorone | (BDP)CuH | 3,3,5-Trimethylcyclohexanone | >95 | organic-chemistry.org |
The conjugate reduction of α,β-unsaturated aldehydes and ketones using this compound is a general and high-yielding reaction. researchgate.netresearchgate.net Depending on the reaction conditions, it can provide the saturated aldehyde, an intermediate silyl (B83357) enol ether, or the fully reduced alcohol. researchgate.netresearchgate.net The reaction is highly chemoselective, a feature that has been a significant challenge for chemists. ingentaconnect.com While this compound shows excellent selectivity for 1,4-reduction, other reagents might lead to a mixture of 1,2- and 1,4-reduction products. acs.org For example, the reduction of a fully conjugated aromatic enone with in situ generated this compound yielded 61% of the 1,4-reduction product, demonstrating slightly better selectivity compared to other methods under certain conditions. acs.org
The applicability of this compound extends beyond carbonyl compounds to other electron-deficient Michael acceptors. organic-chemistry.org It has been successfully employed for the conjugate reduction of α,β-unsaturated nitriles, sulfones, and sulfonates. thieme-connect.comharvard.edu This broad substrate scope underscores the versatility of the reagent in organic synthesis. thieme-connect.com The reduction of these compounds proceeds efficiently, often in the presence of a stoichiometric reductant like polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.orgorganic-chemistry.org
A key advantage of this compound is its remarkable functional group tolerance. wikipedia.orgwenxuecity.comresearchgate.net It allows for the selective reduction of the α,β-unsaturated system without affecting a wide array of other functional groups. researchgate.net These include isolated alkenes, carbonyl groups, halogens, esters, epoxides, tosylates, and ketals. researchgate.netresearchgate.net This high degree of chemoselectivity makes it an invaluable tool in the synthesis of complex molecules where the preservation of other functionalities is crucial. mit.edu For instance, aldehydes can be cleanly reduced in the presence of ketones. researchgate.netresearchgate.net The reagent's mildness and specificity have led to its designation as "Reagent of the Year" in 1991. wikipedia.orgwenxuecity.com
Nitriles, Sulfones, and Sulfonates
Reductive Silylation of Activated Olefins
This compound can be utilized in the reductive silylation of activated olefins, such as α,β-unsaturated aldehydes and ketones. researchgate.netresearchgate.net In these reactions, a silane (B1218182) serves as both the hydride source and the silylating agent. The reaction proceeds through a copper enolate intermediate, which is then trapped by the silane to form a silyl enol ether. researchgate.net This process can be highly regioselective, providing access to valuable synthetic intermediates. researchgate.net The choice of silane and reaction conditions can influence the outcome, leading to either the silyl enol ether or, upon workup, the corresponding saturated carbonyl compound or alcohol. researchgate.netresearchgate.net
Tandem and Cascade Reactions
The copper enolates generated from the conjugate reduction of α,β-unsaturated systems by this compound are versatile intermediates that can participate in subsequent bond-forming reactions in a tandem or cascade fashion. researchgate.nethku.hkresearchgate.netnih.gov This strategy allows for the construction of complex molecular architectures in a single pot, enhancing synthetic efficiency. researchgate.netresearchgate.netnih.gov
A prominent example is the tandem conjugate reduction-intramolecular aldol (B89426) cyclization. researchgate.netresearchgate.netnih.gov This reaction has been effectively used to generate five- and six-membered carbocycles, yielding β-hydroxy ketones diastereoselectively and in good yields at low temperatures. researchgate.netresearchgate.netnih.gov Similarly, tandem conjugate reduction-Henry (nitro-aldol) reactions have been developed, leading to the formation of β-nitroalcohols. researchgate.net The reagent has also been used to induce reductive aldol cyclizations of alkynediones. researchgate.nethku.hk These tandem processes highlight the synthetic power of this compound beyond simple reductions, enabling the rapid assembly of complex cyclic systems. researchgate.net
Conjugate Reduction-Intramolecular Aldol Cyclization (Henry Reaction)
A significant application of this compound is in tandem reactions that combine a conjugate reduction with an intramolecular aldol or Henry reaction. This one-pot methodology provides an efficient route to cyclic structures.
The process is initiated by the conjugate reduction of an α,β-unsaturated system by this compound, which generates a copper enolate intermediate. researchgate.netcore.ac.uk This enolate can then participate in an intramolecular carbon-carbon bond-forming reaction.
In the case of the Henry reaction, the conjugate reduction of a nitroalkene containing a tethered ketone or aldehyde leads to the formation of a nitronate. thieme-connect.com This intermediate subsequently undergoes an intramolecular cyclization to produce β-nitroalcohols. thieme-connect.comresearchgate.netthieme-connect.com This reductive Henry reaction has been successfully employed to synthesize five- and six-membered rings in good yields. thieme-connect.com For instance, the reaction of a nitroalkene with 1.5 hydride equivalents of this compound can be completed in minutes, yielding reductively cyclized products. thieme-connect.com
Similarly, the conjugate reduction of enones followed by an intramolecular aldol reaction has been used to create five- and six-membered carbocycles. researchgate.netresearchgate.net These reactions are often highly diastereoselective, yielding β-hydroxyketones at low temperatures while avoiding dehydration. researchgate.netresearchgate.net
| Substrate Type | Key Transformation | Product | Yield | Diastereoselectivity | Ref |
| Nitroalkenones | Conjugate Reduction-Intramolecular Henry Reaction | Cyclic β-Nitroalcohols | Good | - | thieme-connect.com |
| Enediones | Conjugate Reduction-Intramolecular Aldol Reaction | Cyclic β-Hydroxyketones | Good | High | researchgate.net |
| Alkynediones | Tandem Conjugate Reduction-Intramolecular Aldol Reaction | β-Hydroxyenones | Good | - | core.ac.ukresearchgate.net |
Hydrofunctionalization and Hydroalkylation Reactions
This compound and its derivatives are effective in mediating hydrofunctionalization reactions, where a hydride and a functional group are added across an unsaturated bond. sci-hub.st The hydrocupration of an alkene or alkyne by a copper hydride species generates an organocopper intermediate, which can then be trapped by an electrophile. sci-hub.st
While the intentional use of this strategy has become more prevalent recently, the potential for such reactions was observed early on. For example, an intramolecular hydroalkylation was noted as a side reaction during the conjugate reduction of an enone that had a pendant alkyl halide. sci-hub.st
Modern applications have expanded to include a variety of unsaturated compounds. While initial efforts focused on activated alkenes, the development of more reactive copper hydride complexes has enabled the hydrofunctionalization of less reactive substrates like styrenes, allenes, and alkenes. sci-hub.st This includes intramolecular reductive aldol transformations performed stoichiometrically with this compound, as well as intermolecular versions catalyzed by copper complexes with specific ligands. mit.edu
Asymmetric Catalysis for Enantioselective Synthesis
The development of chiral copper hydride catalysts has opened avenues for asymmetric synthesis, enabling the production of enantiomerically enriched compounds.
Enantioselective Conjugate Reductions of Various Substrates
Catalytic amounts of copper hydride, when combined with a nonracemic chiral ligand, can achieve highly efficient and enantioselective 1,4-reductions of various α,β-unsaturated substrates. organic-chemistry.org These reactions typically use a silane, such as polymethylhydrosiloxane (PMHS), as the stoichiometric reducing agent. organic-chemistry.org
A variety of substrates, including α,β-disubstituted enoates, lactones, and α,β-unsaturated nitriles, have been successfully reduced with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org The choice of chiral ligand, such as those from the JOSIPHOS or SEGPHOS families, is crucial for achieving high levels of stereocontrol. organic-chemistry.org For instance, chiral phenol-N-heterocyclic carbene (NHC) ligands have been shown to be effective in the copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters. beilstein-journals.org The enantiomeric excess of the product can be influenced by the geometry of the substrate, with (Z)-isomers sometimes yielding higher enantioselectivity than their (E)-isomer counterparts. beilstein-journals.org
| Substrate | Chiral Ligand Family | Product | Enantiomeric Excess (ee) | Ref |
| α,β-Disubstituted Enoates & Lactones | JOSIPHOS or SEGPHOS | Saturated Esters & Lactones | High | organic-chemistry.org |
| α,β-Unsaturated Nitriles | Josiphos | β-Aryl-substituted Chiral Nitriles | Excellent | organic-chemistry.org |
| α,β-Unsaturated Esters | Chiral Phenol-NHC | Enantiomerically Enriched Esters | Up to 69% | beilstein-journals.org |
Asymmetric Hydroamination and Related Hydrofunctionalization
Copper hydride catalysis has been successfully applied to the asymmetric hydroamination of alkenes, providing a route to chiral amines. thieme-connect.de The general mechanism involves the in-situ formation of a chiral copper hydride complex, which then undergoes regioselective hydrocupration of the alkene. thieme-connect.de The resulting chiral alkylcopper intermediate is then intercepted by an aminating agent. nih.gov
For example, the hydroamination of styrenes and 1,1-disubstituted alkenes with hydroxylamine (B1172632) esters, catalyzed by a copper complex with a chiral ligand like (R)-DTBM-SEGPHOS, can produce β-chiral amines in high yields and with excellent enantioselectivity. thieme-connect.deacs.org The reaction conditions are generally mild, and the process demonstrates good functional group tolerance. acs.org
Interestingly, the regioselectivity of hydrocupration can be controlled by the choice of ligand. While the hydride typically adds to the β-position of α,β-unsaturated carbonyl compounds, appropriate ligand selection can reverse this preference, leading to the formation of α-amino acid derivatives from cinnamic acid derivatives. nih.gov
Diastereoselective Synthesis of Carbocycles and Heterocycles
This compound facilitates the diastereoselective synthesis of various cyclic compounds through tandem reaction sequences. The conjugate reduction of acyclic precursors containing both a Michael acceptor and an electrophile can initiate a cyclization cascade.
The formation of a copper enolate via conjugate reduction, followed by an intramolecular aldol cyclization, is a powerful method for generating five- and six-membered carbocycles. researchgate.netresearchgate.net These reactions proceed with good yields and high diastereoselectivity, providing access to β-hydroxyketones without dehydration. researchgate.netresearchgate.net
This strategy has also been extended to the synthesis of heterocycles. For instance, the reductive intramolecular Henry reaction of nitroalkenes containing a tethered ketone results in the formation of cyclic β-nitroalcohols, which are precursors to other functionalized heterocycles. thieme-connect.comresearchgate.net The stereochemistry of the cyclized products can often be controlled by the reaction conditions. thieme-connect.com
Selective Reduction of Alkynes to Alkenes
This compound is also capable of the selective reduction of alkynes to the corresponding alkenes. researchgate.net The reaction conditions can be tuned to control the extent of reduction. Terminal alkynes can be reduced at room temperature, whereas unactivated internal alkynes often require elevated temperatures to react. researchgate.net
A key feature of this reduction is its chemoselectivity. For instance, the protection of a propargylic alcohol functionality is often not necessary. researchgate.net The stoichiometric reduction of alkynes using [(PPh₃)CuH]₆ and water typically yields (Z)-alkenes selectively. scispace.com Furthermore, copper-catalyzed systems using silanes as the reducing agent have been developed for the semihydrogenation of alkynes, also favoring the formation of (Z)-alkenes. scispace.com While most copper hydride catalysts are not reactive enough to fully reduce an alkyne to an alkane, they are well-suited for this selective transformation. marquette.edu
Applications in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates
This compound, [(PPh₃)CuH]₆, has proven to be a valuable tool in the total synthesis of complex natural products and the preparation of key pharmaceutical intermediates. researchgate.net Its mild and selective hydridic nature allows for chemoselective reductions, particularly the conjugate reduction of α,β-unsaturated carbonyl compounds, under conditions that tolerate a wide range of other functional groups. wikipedia.org This reactivity has been exploited to construct intricate molecular architectures and establish critical stereocenters in target-oriented synthesis. ereztech.comacs.org
A significant application of this compound is in biomimetic synthesis, where it facilitates transformations that mimic natural biosynthetic pathways. For instance, the reduction of natural sesquiterpene lactones known as furanoheliangolides with this compound is an effective method for producing eremantholides. nih.gov This reaction proceeds through a pathway that is believed to be similar to their natural formation. nih.gov
In the total synthesis of the cytotoxic natural product Pellasoren A, this compound was employed in a crucial stereoselective intramolecular protonation step. thieme-connect.com The reagent was used to form a copper enolate, which then underwent a diastereoselective intramolecular protonation, leading to the formation of a key lactol intermediate with a diastereomeric ratio of 20:1. thieme-connect.com This step was vital for establishing the correct stereochemistry in the complex macrocyclic structure. thieme-connect.com
Furthermore, the reagent has been utilized in the synthesis of 1,10-seco-guaianolides. In one reported synthesis, a conjugated ketone intermediate was treated with this compound to induce the reduction of the α,β-unsaturated double bond. rsc.org This step, followed by an allylic oxidation, yielded two naturally occurring 1,10-seco-guaianolides in 35% and 4% yields, respectively. rsc.org
The principles of copper hydride catalysis, exemplified by this compound, are also applied to the synthesis of important pharmaceutical intermediates. Copper-catalyzed enantioselective conjugate reduction of β-boronyl-β-alkyl α,β-unsaturated esters provides access to chiral secondary boronic esters. ualberta.ca These intermediates are versatile building blocks for the enantioselective total synthesis of drugs such as the antimalarial mefloquine (B1676156) and the antidepressant (+)-paroxetine. ualberta.ca
However, the reagent's efficacy can be substrate-dependent. In the chemoenzymatic synthesis of intermediates for the peppermint monoterpenoid biosynthetic pathway, attempted conjugate reduction of isopiperitenone (B1196671) to cis-isopulegone using this compound was unsuccessful, with no product formation observed even after prolonged reaction times. acs.org Similarly, the conjugate reduction of (+)-pulegone to menthone and isomenthone (B49636) did not proceed to completion. acs.org
The following table summarizes key applications of this compound in the synthesis of complex molecules.
Research Findings on this compound in Complex Synthesis
| Target Molecule/Class | Synthetic Transformation | Key Reaction Details | Outcome | Reference(s) |
| Pellasoren A | Stereoselective intramolecular protonation | Formation of a copper enolate followed by protonation. | 65% yield, dr = 20:1 for the key lactol intermediate. | thieme-connect.com |
| 1,10-seco-guaianolides | Conjugate reduction | Reduction of an α,β-unsaturated ketone. | 35% and 4% yields for two different natural products. | rsc.org |
| Eremantolides | Biomimetic reduction | Reduction of furanoheliangolides. | Effective process, though chemoselectivity can be affected by other functionalities. | nih.gov |
| Chiral β-boronyl esters | Enantioselective conjugate reduction | Copper-catalyzed reduction of β-boronyl-β-alkyl α,β-unsaturated esters. | Provides key intermediates for the synthesis of mefloquine and (+)-paroxetine. | ualberta.ca |
| cis-Isopulegone | Conjugate reduction | Attempted reduction of isopiperitenone. | No reaction observed. | acs.org |
Catalytic Systems and Reagent Regeneration
Stoichiometric vs. Catalytic Regimes
The application of Stryker's reagent can be broadly categorized into two distinct modes of operation: stoichiometric and catalytic.
In a stoichiometric regime , the reagent is used in a mole-for-mole (or greater) ratio relative to the substrate. msu.edu In this capacity, it acts as a direct source of hydride for the reduction, and the reagent itself is consumed during the reaction. Stoichiometric reductions are often employed for specific transformations where catalytic cycles are inefficient or when precise control over the reaction is paramount. rsc.orgnih.gov For example, the conjugate reduction of α,β-unsaturated ketones or lactones can be performed stoichiometrically, which effectively prevents reduction of other sensitive functional groups like isolated alkenes or carbonyls. researchgate.net
In a catalytic regime , a substoichiometric quantity of this compound (typically 0.5–10 mol%) is used to initiate and propagate the reduction. This approach relies on the continuous in-situ regeneration of the active copper hydride species from a terminal, stoichiometric reductant. wikipedia.org Catalytic methods are generally preferred for their efficiency, lower cost, and reduced waste, as the expensive and complex copper reagent is used in only small amounts. acs.org The transition to a catalytic process is made possible by using an inexpensive and readily available hydride source, such as a silane (B1218182) or molecular hydrogen, to complete the catalytic cycle. wikipedia.org
A comparative overview of these two regimes is presented below.
Table 1: Comparison of Stoichiometric and Catalytic Regimes for this compound
| Feature | Stoichiometric Regime | Catalytic Regime |
| Reagent Loading | ≥100 mol% (typically 1.5 equivalents) rsc.org | Typically 0.5-10 mol% |
| Role of Reagent | Direct hydride donor; consumed in the reaction msu.edu | Catalyst; regenerated in a cycle wikipedia.orgacs.org |
| Secondary Reagents | Not required for hydride transfer | Requires a stoichiometric hydride source (e.g., silanes, H₂) wikipedia.org |
| Typical Applications | High-selectivity reductions, tandem reactions rsc.orgresearchgate.net | Conjugate reductions, hydrosilylations msu.eduresearchgate.net |
| Advantages | High chemoselectivity, predictable reactivity researchgate.net | Atom economy, lower cost, suitable for large-scale synthesis acs.org |
| Disadvantages | High reagent cost, significant waste generation | May require optimization of catalyst, ligand, and hydride source acs.org |
Role of Stoichiometric Hydride Sources (e.g., Molecular Hydrogen, Silanes)
In catalytic applications, the primary function of the stoichiometric hydride source is to regenerate the active [(PPh₃)CuH] species after it has delivered its hydride to the substrate. wikipedia.orgwikipedia.org The choice of this terminal reductant is critical to the success and efficiency of the catalytic cycle.
Molecular Hydrogen (H₂) was one of the initial stoichiometric reductants used in conjunction with this compound. acs.org These reactions, however, often necessitate high pressures of hydrogen gas (from 14 to 70 atm) to be effective. researchgate.net The use of H₂ as the terminal reductant points to the formation of a new copper hydride that enters the catalytic cycle. researchgate.net
Silanes have emerged as highly effective and more practical stoichiometric hydride sources for regenerating the copper hydride catalyst. acs.org Their use often leads to faster, homogeneous reductions under milder conditions compared to molecular hydrogen. msu.edu A variety of organosilanes have been successfully employed, with their reactivity and selectivity influenced by the substituents on the silicon atom. Polymethylhydrosiloxane (B1170920) (PMHS) is a particularly common choice due to its low cost and high reactivity. rsc.org Other frequently used silanes include phenylsilane (B129415) (PhSiH₃), diphenylsilane (B1312307) (Ph₂SiH₂), and various alkyl- or aryl-substituted silanes. rsc.orgresearchgate.netresearchgate.net These reagents have proven effective for the catalytic reduction of a wide range of substrates, including α,β-unsaturated compounds and non-conjugated aldehydes and ketones. msu.eduresearchgate.net
Table 2: Common Stoichiometric Hydride Sources for Catalytic this compound Systems
| Hydride Source | Chemical Formula/Name | Typical Applications/Conditions | References |
| Molecular Hydrogen | H₂ | Catalytic hydrogenation of aldehydes and α,β-unsaturated ketones; often requires high pressure (14-70 atm). | acs.orgresearchgate.net |
| Phenylsilane | PhSiH₃ | Used in catalytic amounts (0.5–2 mol%) for 1,4-reductions of α,β-unsaturated carbonyls. | |
| Polymethylhydrosiloxane | PMHS | Tandem conjugate reduction-intramolecular aldol (B89426) reactions; efficient for regenerating the CuH species. | rsc.orgresearchgate.net |
| Phenylmethyl-disilane | PhMe₂SiH | Reduction of non-conjugated aldehydes and ketones to silyl (B83357) ethers or alcohols. | researchgate.netresearchgate.net |
| Diphenylsilane | Ph₂SiH₂ | Used for the clean, homogeneous preparation of this compound and in conjugate reductions. | researchgate.net |
Strategies for Regeneration of the Active Catalytic Species
The regeneration of the active copper hydride is the cornerstone of the catalytic utility of this compound. The process follows a well-established catalytic cycle.
The generally accepted mechanism begins with the active LCuH species (where L is a ligand like PPh₃) delivering its hydride to the substrate. rsc.org For instance, in the conjugate reduction of an enone, this step generates a copper enolate intermediate. researchgate.net This "spent" copper species is the catalyst's resting state. acs.org
The crucial regeneration step involves the reaction of this copper intermediate with the stoichiometric hydride source. researchgate.netmit.edu When using a silane (R₃SiH), this regeneration is proposed to occur via a σ-bond metathesis or transmetalation event. mit.edunih.gov In this step, the copper(I) intermediate (e.g., a copper alkoxide or copper benzoate) reacts with the silane. acs.orgmit.edu The hydride is transferred from the silicon to the copper center, thereby regenerating the active LCuH catalyst and releasing a silylated byproduct (e.g., a silyl ether or silyl benzoate). nih.gov This turnover-limiting step closes the catalytic cycle, allowing a small amount of the copper complex to facilitate a large number of reductions. acs.org
A simplified representation of the catalytic cycle is as follows:
Activation: A Cu(II) precatalyst, such as Cu(OAc)₂, can be reduced by the silane in the presence of a phosphine (B1218219) ligand to generate the active LCuH species in situ. researchgate.net
Hydride Transfer: The LCuH complex reacts with the substrate (e.g., an α,β-unsaturated ketone), transferring its hydride and forming a copper enolate intermediate. rsc.orgresearchgate.net
Protonolysis/Transmetalation: The copper enolate is protonated (often by an alcohol present in the mixture) or reacts further, leading to a copper(I) alkoxide or another stable intermediate. mit.edu
Regeneration: This copper(I) species, which is the catalyst resting state, reacts with the stoichiometric silane. acs.org A hydride is transferred back to the copper center, regenerating the active LCuH catalyst for the next turnover. acs.orgnih.gov
This cycle highlights how a catalytic amount of the copper complex can be continuously recycled, making it a powerful tool for synthesis. indiascienceandtechnology.gov.in
Advanced Research Directions and Future Prospects
Development of Novel Copper Hydride Architectures with Tuned Reactivity
The classical structure of Stryker's reagent, while effective, represents just one point in a vast landscape of potential copper hydride clusters. Researchers are actively designing and synthesizing new architectures by modifying the ligand sphere and the nuclearity of the copper cluster to fine-tune reactivity and selectivity. researchgate.netrsc.org
One key strategy involves the substitution of the triphenylphosphine (B44618) (PPh₃) ligands with others that possess different steric and electronic properties. For instance, using phosphines with greater electron-donating capabilities has been shown to enhance catalytic activity in both stoichiometric and catalytic reductions. rsc.org The introduction of bidentate phosphine (B1218219) ligands has also led to significant improvements, allowing for much lower catalyst loadings. wikipedia.org Lipshutz and others have demonstrated that modifying the ligand can dramatically improve selectivity. wikipedia.org For example, the use of a biphenyldiphosphine (BDP) ligand results in a "hotter" copper hydride complex that exhibits faster reaction rates at milder temperatures compared to the traditional this compound.
Furthermore, the nuclearity of the copper hydride cluster, or the number of copper atoms, is a critical factor influencing its properties. researchgate.net Research has expanded beyond the hexameric structure to explore the synthesis and reactivity of other polyhydrido copper nanoclusters. kaust.edu.saresearchgate.net For example, dodecanuclear copper hydride clusters have been synthesized and characterized, representing transient species in the degradation pathway of hexanuclear clusters. rsc.org The development of methods to control cluster size and composition is a promising avenue for creating catalysts with tailored reactivity profiles. researchgate.net
A significant advance in this area is the development of bifunctional catalysts. For instance, a catalyst combining a copper(I)/N-heterocyclic carbene (NHC) complex with an organocatalytic guanidine (B92328) moiety has been created. nih.gov This innovative design allows for the tuning of the reactivity of the weakly nucleophilic copper(I) hydride, enabling the reduction of traditionally difficult substrates like amides. nih.gov
| Ligand/Structural Modification | Observed Effect on Reactivity/Properties | Key Research Finding |
| P(O-iPr)₃ Ligand | Improved selectivity. wikipedia.org | Ligand modification can significantly enhance reaction selectivity. |
| Bidentate Bis-phosphine Ligands | Allows for substrate-to-ligand ratios of 1000-10000:1. wikipedia.org | Enables high-yield reactions with very low catalyst loadings. |
| Biphenyldiphosphine (BDP) Ligand | Faster reaction rates under milder conditions. | Creates a more reactive "hotter" copper hydride complex. |
| N-Heterocyclic Carbene (NHC) Ligands | Enables transfer semihydrogenation of alkynes using alcohols. rsc.org | Circumvents the need for high-pressure H₂ or waste-generating silanes. |
| Guanidine-functionalized NHC Ligand | Enables catalytic reduction of amides with H₂. nih.gov | Tunes the nucleophilicity of CuH to reduce challenging functional groups. |
| Dodecanuclear Clusters | Identified as transient species in cluster degradation. rsc.org | Provides insight into the stability and transformation of copper hydride clusters. |
Exploration of New Catalytic Reactivity Modes beyond Hydride Transfer
While this compound is renowned for its hydride transfer capabilities, particularly in conjugate reductions, emerging research is uncovering novel modes of reactivity. researchgate.netresearchgate.net A significant area of exploration is the use of copper hydrides in formal hydrofunctionalization reactions, where an olefin is transformed into a more complex molecule by the addition of a hydrogen and another functional group. researchgate.netnih.gov
This is achieved through the hydrocupration of unactivated olefins, which generates alkylcopper intermediates. researchgate.net These intermediates can then be trapped by a variety of electrophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds. nih.govchemrxiv.org This approach offers improved step economy and functional group tolerance compared to traditional methods that require pre-formed nucleophiles. researchgate.netnih.gov
A particularly exciting development is the exploration of copper-mediated hydrogen atom transfer (MHAT). chemrxiv.orgresearchgate.net This process, which involves a Cu(II)-H species, allows for the generation of alkyl radicals from olefins with high chemo- and regioselectivity. chemrxiv.orgresearchgate.net These radicals can then participate in a wide range of coupling reactions. This discovery opens up new avenues for radical chemistry that were previously inaccessible with the classical nucleophilic Cu(I) hydrides. chemrxiv.org
Researchers are also investigating divergent reactivity pathways controlled by external stimuli. For example, a copper(I) hydride complex featuring an appended borane (B79455) Lewis acid has been shown to exhibit distinct reactivity depending on its oxidation state. nih.gov In its Cu(I) state, it transfers a hydride to CO₂, while oxidation induces H₂ evolution and alkyne reduction. nih.gov Such systems, where reactivity can be switched, hold immense potential for developing complex, one-pot synthetic sequences.
Integration of Green Chemistry Principles in this compound Applications
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to reactions involving this compound and its derivatives. researchgate.netchemmethod.com This focus is driving innovations in atom economy, catalyst recyclability, and the use of environmentally benign reaction media.
Atom Economy and Waste Minimization
A major focus of green chemistry is maximizing atom economy, which involves designing synthetic methods to incorporate the maximum amount of all materials used in the process into the final product. um-palembang.ac.id In the context of copper hydride catalysis, this often means replacing stoichiometric reagents with catalytic ones and finding alternatives to waste-generating reducing agents. thieme-connect.comrsc.org
Traditionally, many copper hydride reactions rely on stoichiometric amounts of hydrosilanes as the terminal reductant, which generates significant silicon-based waste. rsc.orgchemrxiv.org A key research direction is the replacement of these silanes with dihydrogen (H₂) or other "clean" hydride sources like alcohols. rsc.orgrsc.org For example, copper(I)/NHC complexes have been successfully used for the catalytic hydrogenation of various substrates using H₂ gas, providing a highly atom-economic alternative. rsc.org Similarly, the use of simple alcohols like isopropanol (B130326) as H₂ equivalents in transfer hydrogenations avoids both high-pressure equipment and stoichiometric waste. rsc.orgchemrxiv.org
Recyclable Ligand and Catalyst Systems
The development of recyclable catalysts is another cornerstone of green chemistry, as it reduces waste and lowers costs. rsc.org Research in this area is focused on immobilizing copper catalysts on solid supports or using systems that allow for easy separation and reuse.
Heterogeneous catalyst systems, where the catalyst is in a different phase from the reactants, offer a straightforward approach to recyclability. For instance, CuI immobilized on a metal-organic framework (MOF) has been developed as a highly efficient and reusable heterogeneous catalyst for C-O cross-coupling reactions under ligand-free conditions. rsc.org Similarly, copper nanoparticles supported on materials like ionic liquids have shown promise as recyclable catalysts for reactions such as decarboxylation. rsc.org These systems can often be recovered and reused multiple times without a significant loss of activity. rsc.orgrsc.org
Aqueous-Phase and Micellar Catalysis Approaches
Moving away from traditional organic solvents to more environmentally friendly media like water is a major goal of green chemistry. chemmethod.com Micellar catalysis has emerged as a powerful technique to conduct organic reactions in aqueous environments. organic-chemistry.orgnih.gov In this approach, surfactants form nano-sized micelles in water, creating a nonpolar microenvironment where organic substrates can dissolve and react. acs.org
This technology has been successfully applied to copper-catalyzed asymmetric reductions. organic-chemistry.orgacs.org For example, the reduction of aryl/heteroaryl ketones has been achieved with high yields and excellent enantioselectivity in an aqueous micellar medium using a copper catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as an inexpensive and benign hydride source. organic-chemistry.orgacs.org A key advantage is that the catalyst often remains in the aqueous micellar phase, allowing for its potential recycling. organic-chemistry.orgrsc.org This approach not only avoids volatile organic solvents but can also lead to more efficient reactions due to the high concentration of reactants within the micellar cores. rsc.org
Mechanistic Elucidation of Less Understood Transformations
Despite the widespread use of this compound, the precise mechanisms of many of its transformations are still not fully understood. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational methods to unravel these complex reaction pathways.
For instance, conflicting proposals for the mechanism of certain asymmetric reductions, such as radical versus polar pathways, can be addressed by using in-situ NMR and IR spectroscopy to monitor the formation and reaction of key intermediates like copper-hydride species. acs.org Neutron diffraction has already provided a more refined structural model of this compound, showing the hydrides to be edge-bridging rather than face-bridging, a finding that has implications for its reactivity. acs.org
Computational tools, particularly density functional theory (DFT) calculations, are becoming indispensable for comparing the activation barriers of different proposed pathways and for understanding the role of ligands and substrates in determining the reaction outcome. researchgate.net For example, DFT calculations have been used to explain the enhanced stability of certain copper hydride nanoclusters and to rationalize the selectivity observed in catalytic reactions. researchgate.net A deeper mechanistic understanding is crucial for the rational design of new and improved catalysts and for expanding the synthetic utility of copper hydrides into new areas. researchgate.netnsf.gov
Potential in Flow Chemistry and High-Throughput Experimentation
The robust nature and catalytic utility of this compound, [(PPh₃)CuH]₆, position it as a valuable tool for integration into modern chemical synthesis platforms such as flow chemistry and high-throughput experimentation (HTE). These methodologies leverage the reagent's capabilities to enhance efficiency, safety, and the speed of reaction discovery and optimization.
Flow Chemistry
The application of this compound in continuous flow systems presents a significant opportunity for improving large-scale synthesis and process control. The catalytic regeneration of the copper hydride species using stoichiometric reductants like silanes is particularly amenable to a flow setup. wikipedia.orgnih.gov In such a system, a solution of the substrate and a silane (B1218182) can be continuously passed through a reactor containing the immobilized or soluble copper catalyst.
Key advantages of this approach include:
Enhanced Heat and Mass Transfer : Continuous flow reactors offer superior control over reaction temperature and efficient mixing, which can lead to improved reaction rates and higher catalytic turnover numbers (TONs).
Improved Safety and Handling : As an air-sensitive compound, handling this compound in a closed-loop, automated flow system minimizes exposure to atmospheric oxygen and moisture, preserving its activity and enhancing operational safety. wikipedia.org
Process Scalability : Reactions developed in flow chemistry can often be scaled up more directly and predictably than batch processes by extending the operational time or by "numbering up" (running multiple reactors in parallel).
High-Throughput Experimentation (HTE)
High-throughput experimentation is a powerful strategy for accelerating the optimization of reaction conditions by performing many reactions in parallel on a miniaturized scale. unchainedlabs.comchemrxiv.org this compound is an ideal candidate for HTE-driven optimization, particularly for complex processes like asymmetric conjugate reductions. Methodological notes suggest that HTS, by systematically screening chiral ligands and silane reductants, can rapidly identify the optimal conditions for enantioselectivity.
The HTE workflow typically involves:
Reaction Setup : Dispensing nanoliter to microliter volumes of stock solutions containing the substrate, this compound (or an in situ generated variant), various ligands, and additives into multi-well plates (e.g., 96- or 384-well plates). youtube.comdomainex.co.uk
Parallel Execution : The plate is sealed and heated, allowing dozens or hundreds of unique reactions to proceed simultaneously under controlled conditions. domainex.co.uk
Rapid Analysis : After the reaction time, the outcomes (e.g., conversion, yield, and selectivity) are rapidly assessed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). unchainedlabs.comacs.org
This approach allows researchers to quickly map the effects of different variables. For instance, a screen could evaluate a library of phosphine ligands to determine their impact on the regioselectivity of a conjugate reduction, as illustrated in the following data table.
| Entry | Ligand | Ratio of 1,4- to 1,2-Reduction Product | Isolated Yield (%) of 1,4-Product |
|---|---|---|---|
| 1 | Triphenylphosphine (PPh₃) | 92:8 | 85 |
| 2 | Tri(o-tolyl)phosphine | 95:5 | 89 |
| 3 | BINAP | >99:1 | 94 |
| 4 | dppf | 88:12 | 75 |
| 5 | Xantphos | >99:1 | 96 |
The data generated from such HTE campaigns can be used to build predictive models, further accelerating the development of highly selective and efficient reactions catalyzed by this compound. youtube.com
Q & A
Basic: What are the key synthetic protocols for preparing Stryker's reagent, and how do its structural properties influence reactivity?
This compound, [(C₆H₅)₃PCuH]₆, is synthesized via reduction of copper(I) chloride with sodium tert-butoxide under hydrogen gas, followed by stabilization with triphenylphosphine . Critical properties include its air sensitivity, solubility in aromatic solvents (e.g., benzene), and thermal stability (mp 111°C with decomposition) . Its hexameric cluster structure enables hydride transfer via a cooperative mechanism, distinguishing it from monomeric copper hydrides. Researchers must store it under inert gas (N₂/Ar) and avoid protic solvents to prevent decomposition .
Key Literature for Synthesis:
- Bezman et al. (1971): Original crystal structure and synthesis .
- Brestensky et al. (1988): Improved catalytic protocols .
Basic: What are the standard experimental conditions for this compound in 1,4-reductions of α,β-unsaturated carbonyl compounds?
The reagent typically operates under stoichiometric (5–10 mol%) or catalytic conditions (0.5–2 mol%) with silanes (e.g., PhSiH₃) as proton sources . For example, in ketone reductions:
Dissolve substrate (1 mmol) in dry toluene.
Add this compound (0.1 mmol, catalytic) and PhSiH₃ (1.2 mmol).
Stir at 25–50°C under N₂ until completion (TLC monitoring).
Quench with MeOH, filter through Celite®, and purify via chromatography .
Critical Parameters:
- Solvent Choice : Toluene or THF for optimal solubility.
- Proton Source : Silanes enhance turnover in catalytic cycles .
- Substrate Scope : Works for enones, enals, and esters; less effective for nitroolefins .
Advanced: How can mechanistic inconsistencies in this compound-mediated asymmetric reductions be resolved using spectroscopic and computational methods?
Conflicting proposals (e.g., radical vs. polar pathways) arise from varying substrate electronic profiles. To address this:
- In Situ NMR/IR Spectroscopy : Monitor hydride transfer intermediates (e.g., Cu-H vibrations at ~1600 cm⁻¹) .
- DFT Calculations : Compare activation barriers for proposed pathways (e.g., σ-bond metathesis vs. π-allyl mechanisms) .
- Isotopic Labeling : Use D₂O quenching to track hydride incorporation sites .
Case Study : Lipshutz et al. (2004) resolved stereochemical ambiguities in α,β-unsaturated ester reductions by correlating ¹H NMR coupling constants with computed transition states .
Advanced: What strategies optimize catalytic efficiency and enantioselectivity in asymmetric reductions using this compound?
Methodological Note : High-throughput screening (HTS) with chiral ligands and silanes accelerates optimization .
Advanced: How should researchers address discrepancies in stereochemical outcomes when reducing polyfunctional substrates?
Contradictory results (e.g., cis/trans selectivity in cyclic enones) often stem from competing steric and electronic effects. Recommendations:
Substrate Rigidity : Conformational analysis via X-ray crystallography or NOESY NMR .
Temperature Control : Lower temps (0–25°C) favor kinetic control; higher temps (50°C) promote thermodynamic products .
Cross-Validation : Compare results with alternative reagents (e.g., Schwartz’s reagent) to isolate steric contributions .
Example : In furanoheliangolide reductions, stereochemical assignments relied on ¹³C NMR shifts and NOE correlations .
Basic: What analytical techniques are essential for characterizing reaction products and intermediates?
- NMR Spectroscopy : ¹H/¹³C for structural elucidation; ³¹P NMR tracks ligand integrity .
- X-Ray Diffraction : Resolve Cu₆ cluster geometry in intermediates .
- GC-MS/HPLC : Quantify conversion and enantiomeric excess (chiral columns) .
Best Practice : Archive raw spectral data in supplementary materials for reproducibility .
Advanced: How can catalytic turnover numbers (TONs) be improved in large-scale applications?
Note : TONs >500 are achievable with optimized silane/reagent ratios .
Basic: What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
